2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide
CAS No.:
Cat. No.: VC9757441
Molecular Formula: C14H12ClFN2O2
Molecular Weight: 294.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12ClFN2O2 |
|---|---|
| Molecular Weight | 294.71 g/mol |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide |
| Standard InChI | InChI=1S/C14H12ClFN2O2/c1-20-14-6-5-9(8-17-14)18-13(19)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,18,19) |
| Standard InChI Key | MUPUDPSXIJAPNH-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
| Canonical SMILES | COC1=NC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-(2-Chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide has the molecular formula C₁₄H₁₂ClFN₂O₂ and a molecular weight of 294.71 g/mol . Its IUPAC name systematically describes the arrangement of substituents: a 2-chloro-6-fluorophenyl group attached to an acetamide backbone, which is further linked to a 6-methoxypyridin-3-amine group.
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The compound is achiral, as confirmed by its absence of stereoisomerism in structural depictions . This simplifies synthetic pathways and reduces the need for enantiomeric separation in research settings.
Synthesis and Preparation
Reaction Pathways
The synthesis typically involves a nucleophilic acyl substitution between 2-chloro-6-fluorophenylacetic acid derivatives and 6-methoxypyridin-3-amine. Catalysts such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid group, facilitating amide bond formation.
Representative Reaction:
Optimization Strategies
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.
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Temperature Control: Reactions are typically conducted at 25–50°C to balance yield and energy consumption.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures yields >95% purity.
Physicochemical Properties
Lipophilicity and Solubility
The compound’s logP value of 2.68–2.76 indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . Its logSw (water solubility) of -3.34 suggests limited solubility in polar solvents, necessitating formulation aids like cyclodextrins or surfactants in biological assays .
Hydrogen Bonding and Polarity
With 1 hydrogen bond donor and 4 acceptors, the molecule engages in moderate intermolecular interactions . The polar surface area (PSA) of 38.94–49.66 Ų aligns with drug-like molecules, suggesting potential oral bioavailability .
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